Cas no 688335-24-2 (N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide)
N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide
- Acetamide, N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]-
- N-(4-fluorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- AKOS024585902
- F0599-0011
- N-(4-fluorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- 688335-24-2
- N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
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- Inchi: 1S/C17H14FN3OS/c18-13-6-8-14(9-7-13)20-16(22)12-23-17-19-10-11-21(17)15-4-2-1-3-5-15/h1-11H,12H2,(H,20,22)
- InChI Key: BDCJMBKLUJLRIT-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(F)C=C1)(=O)CSC1N(C2=CC=CC=C2)C=CN=1
Computed Properties
- Exact Mass: 327.08416141g/mol
- Monoisotopic Mass: 327.08416141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 72.2Ų
N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0599-0011-2μmol |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-5μmol |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-10μmol |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-20μmol |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-1mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-2mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-3mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-4mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-5mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0599-0011-10mg |
N-(4-fluorophenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |
688335-24-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide
N-(4-Fluorophenyl)-2-(1-Phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 688335-24-2): An Overview of Its Structure, Properties, and Applications
N-(4-Fluorophenyl)-2-(1-Phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 688335-24-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical structure, physical properties, and recent research findings related to this compound.
Chemical Structure and Synthesis
The molecular formula of N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide is C19H16FN3O2S, with a molecular weight of approximately 373.40 g/mol. The compound features a central sulfanylacetamide moiety linked to a 4-fluorophenyl group and a 1-phenylimidazole ring. The synthesis of this compound typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization to introduce the sulfanylacetamide and fluorophenyl groups.
Physical Properties
N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide is a white to off-white solid at room temperature. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's melting point is around 150°C, and it has a high degree of stability under standard laboratory conditions.
Spectroscopic Properties
The spectroscopic properties of N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide have been extensively studied using various techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The IR spectrum shows characteristic peaks for the C-H, C-F, C-N, and C-S bonds, while the NMR spectrum provides detailed information about the hydrogen and carbon environments within the molecule. Mass spectrometry confirms the molecular weight and helps in identifying any impurities or by-products.
Biological Activity and Mechanism of Action
N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide has been investigated for its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. Recent studies have shown that this compound exhibits potent inhibitory effects on certain kinases involved in cell signaling pathways. For instance, it has been found to inhibit the activity of protein kinase B (Akt), which plays a crucial role in cell survival and proliferation.
The mechanism of action of N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide involves its ability to bind to specific active sites on target proteins, thereby disrupting their function. This binding is facilitated by the presence of functional groups such as the sulfanylacetamide moiety and the fluorophenyl group, which contribute to its high affinity for these sites.
Pharmacological Applications
The pharmacological applications of N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide are diverse and promising. One of the primary areas of interest is its potential use in cancer therapy. By inhibiting key kinases involved in tumor growth and metastasis, this compound could serve as a lead molecule for developing novel anticancer drugs. Preclinical studies have demonstrated its efficacy in reducing tumor size and inhibiting cancer cell proliferation in various cancer models.
Beyond cancer therapy, N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide has also shown potential in treating other diseases characterized by aberrant kinase activity. For example, it has been explored for its anti-inflammatory properties in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate specific receptors makes it a candidate for treating neurological disorders like Alzheimer's disease.
Clinical Trials and Future Prospects
The promising preclinical results with N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide have led to its advancement into clinical trials. Several Phase I trials are currently underway to evaluate its safety and tolerability in humans. Early data from these trials have been encouraging, with no significant adverse effects reported at therapeutic doses.
If these trials continue to yield positive results, it is anticipated that further Phase II and III trials will be conducted to assess the efficacy of this compound in larger patient populations. The ultimate goal is to bring this promising therapeutic agent to market as a safe and effective treatment option for various diseases.
Conclusion
In conclusion, N-(4-fluorophenyl)-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide (CAS No. 688335-24-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers it with valuable biological activities, making it a promising candidate for developing novel therapeutic agents. Ongoing research and clinical trials will further elucidate its full potential and pave the way for its use in clinical practice.
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